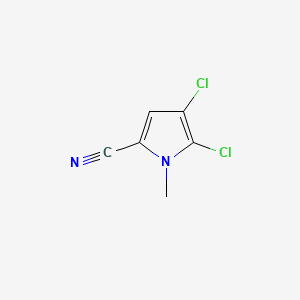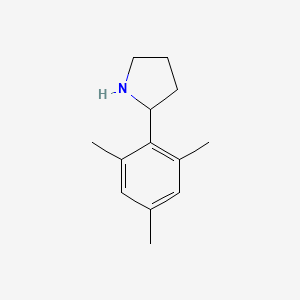![molecular formula C12H13F2NO B13570073 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one is a synthetic organic compound characterized by the presence of a difluoroethyl ketone group and a pyrrolidinyl phenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like acetonitrile. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The difluoroethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidinyl phenyl moiety may enhance binding affinity and specificity to certain receptors or enzymes.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a trifluoroethyl group and a piperidinyl moiety.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a pyrrolidinyl group but with different functional groups.
Uniqueness
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one is unique due to its difluoroethyl ketone group, which imparts distinct chemical reactivity and potential biological activity. The combination of the difluoroethyl group with the pyrrolidinyl phenyl moiety enhances its versatility in various applications.
This compound’s unique structural features and diverse reactivity make it a valuable subject of study in multiple scientific disciplines.
特性
分子式 |
C12H13F2NO |
|---|---|
分子量 |
225.23 g/mol |
IUPAC名 |
2,2-difluoro-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)11(16)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6,12H,1-2,7-8H2 |
InChIキー |
WCALVAXXKLHIIY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


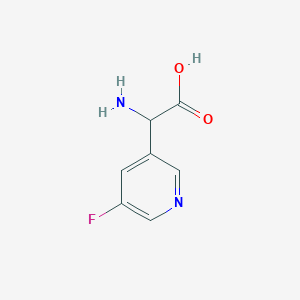
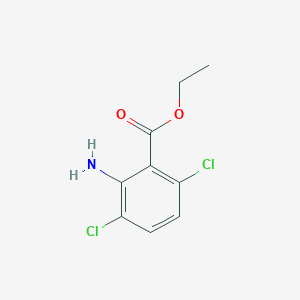
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)
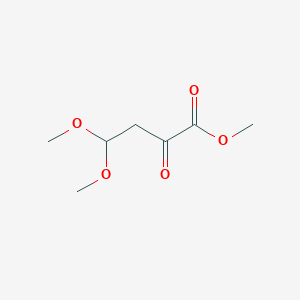


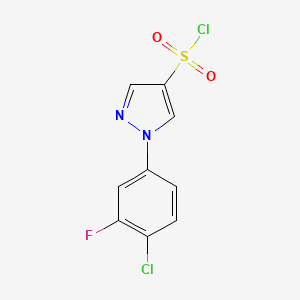
![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
